Acetylvirolin

Description

Properties

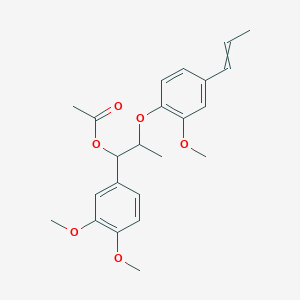

IUPAC Name |

[1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-prop-1-enylphenoxy)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-7-8-17-9-11-20(21(13-17)26-5)28-15(2)23(29-16(3)24)18-10-12-19(25-4)22(14-18)27-6/h7-15,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVVKTYHVHGNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acetylvirolin: An Inquiry into an Enigmatic Compound

While a chemical entity designated as "Acetylvirolin" with the Chemical Abstracts Service (CAS) number 916264-22-7 and molecular formula C23H28O6 is listed by several chemical suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant absence of research pertaining to its mechanism of action, particularly in the context of antiviral activity.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of Acetylvirolin's core functional pathways. However, extensive database searches, including targeted inquiries using its specific chemical identifiers, have yielded no published experimental studies, quantitative data, or detailed protocols that would elucidate its biological function.

The initial investigation sought to identify Acetylvirolin's molecular targets, the signaling cascades it potentially modulates, and any reported antiviral efficacy. The objective was to synthesize this information into a structured format, complete with data tables for comparative analysis and detailed diagrams of experimental workflows and signaling pathways. Unfortunately, the foundational scientific data required to fulfill these objectives is not available in the public domain at this time.

It is important to note that the absence of published research does not definitively preclude the existence of such data. It is possible that research on Acetylvirolin is in early, unpublished stages, is proprietary, or is documented in sources not indexed in publicly searchable databases.

During the extensive search, other compounds with the same molecular formula (C23H28O6) were identified in the scientific literature. For instance, schizantoside B is a lignan with documented anti-inflammatory properties. Additionally, a study on pyranocoumarin analogues as potential antiviral agents against the measles virus synthesized a compound with this molecular formula, although it did not exhibit significant antiviral activity in their assays. These findings underscore that while the molecular formula is shared, the specific atomic arrangement and resulting chemical structure of Acetylvirolin are unique, and the biological activities of these other compounds cannot be extrapolated to it.

Acetylvirolin: An Inquiry into its Biological Activity

Despite a comprehensive search of available scientific literature and databases, no information was found regarding a compound named "acetylvirolin." This suggests that "acetylvirolin" may be a novel, recently discovered, or as-yet-unpublished compound. It is also possible that this name is a result of a typographical error.

Therefore, a detailed technical guide on the biological activity, experimental protocols, and signaling pathways of acetylvirolin cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the biological characterization of novel compounds, a general framework for investigating potential antiviral and anticancer activities is outlined below. This framework provides a roadmap for the types of experiments and data that are crucial for a comprehensive understanding of a new molecule's therapeutic potential.

General Framework for Characterizing the Biological Activity of a Novel Compound

When a new compound is isolated or synthesized, a systematic approach is required to elucidate its biological effects. This typically involves a tiered screening process, starting with broad activity assays and progressing to more specific mechanistic studies.

In Vitro Cytotoxicity and Bioactivity Screening

The initial step is to assess the compound's general effect on cell viability across a range of cell lines, including both healthy and cancerous cells. This helps to determine a therapeutic window and identify potential areas of selective activity.

Table 1: Example of Initial Cytotoxicity Screening Data

| Cell Line | Cell Type | IC50 (µM) |

| MRC-5 | Normal Lung Fibroblast | > 100 |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 25.8 |

| HeLa | Cervical Carcinoma | 10.1 |

| Vero | Normal Kidney Epithelial | > 100 |

IC50: The half-maximal inhibitory concentration.

Antiviral Activity Evaluation

If the compound shows low toxicity in normal cell lines, its potential as an antiviral agent can be explored. This involves infecting host cells with a specific virus and then treating them with the compound.

Table 2: Example of In Vitro Antiviral Activity Data

| Virus | Host Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A (H1N1) | MDCK | 5.3 | > 100 | > 18.9 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 8.1 | > 100 | > 12.3 |

| Human Immunodeficiency Virus 1 (HIV-1) | TZM-bl | 2.5 | > 100 | > 40 |

EC50: The half-maximal effective concentration. CC50: The half-maximal cytotoxic concentration. SI = CC50/EC50.

Experimental Protocol: Plaque Reduction Assay

A common method to quantify antiviral activity is the plaque reduction assay.

-

Cell Seeding: Plate a confluent monolayer of host cells (e.g., Vero cells for HSV-1) in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period that allows for the formation of viral plaques (areas of cell death).

-

Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to an untreated virus control to determine the EC50 value.

Workflow for Antiviral Activity Screening

Caption: General workflow for in vitro antiviral activity screening of a novel compound.

Anticancer Activity and Mechanism of Action

For compounds showing selective cytotoxicity towards cancer cells, further investigation into the mechanism of cell death is warranted.

Experimental Protocol: Apoptosis Assay by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining is a common method to differentiate between apoptotic and necrotic cell death.

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

-

Signaling Pathway Investigation

To understand the molecular mechanism, the effect of the compound on key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, can be investigated using techniques like Western blotting.

Hypothetical PI3K/Akt Signaling Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a novel anticancer compound.

Should information on "acetylvirolin" become available in the future, a detailed technical guide will be generated. In the meantime, the general methodologies and frameworks presented here can serve as a valuable resource for the biological evaluation of novel compounds.

Acetylvirolin: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylvirolin, a lignan with potential biological activity, has been identified from natural sources. This document provides a comprehensive overview of its origins and the methodologies employed for its extraction and purification. Detailed experimental protocols derived from scientific literature are presented to facilitate further research and development. Quantitative data has been consolidated into tables for comparative analysis, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Natural Source of Acetylvirolin

Acetylvirolin has been identified as a constituent of the plant species Sambucus williamsii Hance, a member of the Adoxaceae family. This plant has a history of use in traditional medicine, particularly in East Asia. The primary source for the isolation of acetylvirolin is the stems and twigs of S. williamsii. While the genus Virola has also been suggested as a potential source of related lignans, the definitive isolation of acetylvirolin has been documented from Sambucus williamsii.

Isolation of Acetylvirolin: Experimental Protocols

The isolation of acetylvirolin from Sambucus williamsii Hance follows a multi-step procedure involving extraction, fractionation, and chromatography. The following protocols are synthesized from established methodologies for the separation of lignans from this plant source.

Plant Material and Extraction

Plant Material: The dried and powdered stems of Sambucus williamsii Hance are used as the starting material.

Extraction Protocol:

-

The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.

-

The resulting hydroalcoholic extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

Fractionation Protocol:

-

The aqueous suspension of the crude extract is first partitioned with petroleum ether to remove non-polar constituents.

-

The aqueous layer is subsequently partitioned with chloroform.

-

Finally, the aqueous layer is partitioned with ethyl acetate.

-

Each fraction is concentrated under reduced pressure. The lignan components, including acetylvirolin, are typically enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification

The enriched fractions undergo a series of chromatographic steps to isolate individual compounds.

Purification Protocol:

-

Silica Gel Column Chromatography: The chloroform and ethyl acetate fractions are independently subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show a promising profile for lignans are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for separating compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of acetylvirolin is achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase consists of a gradient of methanol and water. The elution is monitored by a UV detector, and the peak corresponding to acetylvirolin is collected.

The general workflow for the isolation of lignans from Sambucus williamsii is depicted in the following diagram:

Caption: General workflow for the isolation of acetylvirolin.

Quantitative Data

While specific yield data for each step of acetylvirolin isolation is not extensively reported in the public domain, the following table provides a general overview of the expected outcomes based on typical lignan isolation procedures from plant materials.

| Stage | Parameter | Typical Value/Range |

| Extraction | Crude Extract Yield (% of dry plant material) | 5 - 15% |

| Fractionation | Chloroform Fraction Yield (% of crude extract) | 10 - 25% |

| Ethyl Acetate Fraction Yield (% of crude extract) | 5 - 20% | |

| Purification | Final Yield of Pure Lignan (mg/kg of dry plant material) | 1 - 50 mg/kg |

| Purity | Purity after Preparative HPLC | >95% (by HPLC analysis) |

Note: These values are estimates and can vary significantly based on the specific batch of plant material, extraction conditions, and chromatographic efficiency.

Signaling Pathways and Logical Relationships

The biological activity of lignans often involves interaction with various cellular signaling pathways. While the specific pathways modulated by acetylvirolin are a subject for further research, a generalized logical diagram illustrating the potential areas of investigation for a novel bioactive compound is presented below.

Caption: Potential mechanism of action for a bioactive lignan.

Conclusion

Acetylvirolin is a naturally occurring lignan that can be isolated from Sambucus williamsii Hance. The isolation process relies on a systematic approach of extraction, fractionation, and multi-step chromatography. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery, enabling further investigation into the therapeutic potential of this compound.

Acetylvirolin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylvirolin is a lignan compound, a class of natural products known for a wide range of biological activities. This technical guide aims to consolidate the available information on Acetylvirolin, focusing on its chemical structure, properties, and potential biological significance. Due to the limited specific data available for Acetylvirolin, this guide also provides a broader context based on the chemical class of lignans, particularly those isolated from the Virola genus, to infer potential areas of investigation and experimental approaches.

Chemical Structure and Properties

Physicochemical Properties

A summary of the known quantitative data for Acetylvirolin is presented in Table 1. These properties are crucial for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| CAS Number | 916264-22-7 | Chemical Suppliers |

| Molecular Formula | C₂₃H₂₈O₆ | Chemical Suppliers |

| Molecular Weight | 400.47 g/mol | Chemical Suppliers |

| Physical Form | Oil | Chemical Supplier |

Table 1: Physicochemical Properties of Acetylvirolin

Potential Biological Activities and Signaling Pathways

Specific biological activities and modulated signaling pathways for Acetylvirolin have not been detailed in the available scientific literature. However, based on its classification as a lignan from the Virola genus, we can infer potential areas of biological investigation. Lignans from Virola species, such as Virola surinamensis, have been reported to possess a variety of biological activities.

A proposed logical workflow for investigating the biological activity of a novel lignan like Acetylvirolin is depicted below.

Caption: Logical workflow for the investigation of a novel natural product.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of Acetylvirolin are not currently available. However, this section provides a generalized protocol for the isolation of lignans from Virola species, which could be adapted for the targeted isolation of Acetylvirolin.

General Protocol for Lignan Isolation from Virola surinamensis

This protocol is a generalized representation based on common phytochemical extraction and isolation techniques.

An Examination of the Therapeutic Potential of Acetylvirolin: A Review of Currently Available Information

Disclaimer: This document serves to summarize the publicly available information regarding Acetylvirolin. An exhaustive search of scientific literature and chemical databases has revealed a significant lack of published research on the therapeutic effects, mechanism of action, and signaling pathways of this compound. Therefore, the core requirements of a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.

Introduction

Acetylvirolin (CAS No: 916264-22-7) is a lignan that has been isolated from the herbs of Sambucus williamsii[1]. Lignans as a class of natural products are known to exhibit a wide range of biological activities, and as such, Acetylvirolin is cataloged by various chemical suppliers as a compound with potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory effects[][3][4]. However, it is crucial to note that these classifications appear to be based on the general properties of lignans rather than on specific experimental evidence for Acetylvirolin itself.

Current State of Research

Despite its availability from commercial suppliers and its classification as a potentially bioactive compound, a thorough review of scientific databases, including PubMed and Google Scholar, did not yield any peer-reviewed research articles detailing specific biological studies on Acetylvirolin. The search for its CAS number (916264-22-7) similarly did not retrieve any papers with experimental data.

The available information is limited to its inclusion in chemical libraries and catalogs for high-throughput screening[5]. These libraries are collections of compounds that can be used in the early stages of drug discovery to identify potential hits against biological targets. The mere presence of Acetylvirolin in these libraries does not imply any confirmed biological activity.

Postulated, but Unverified, Therapeutic Potential

Based on its chemical class (lignan), Acetylvirolin is sometimes associated with the following potential therapeutic areas in supplier descriptions:

-

Antiviral Activity: Lignans have been studied for their antiviral properties.

-

Anticancer Activity: Numerous lignans have been investigated as potential anticancer agents.

-

Anti-inflammatory Activity: The anti-inflammatory effects of various lignans are also a subject of research.

It must be reiterated that these are hypothetical applications based on the compound's chemical family and are not supported by any specific published data for Acetylvirolin.

Lack of Quantitative Data and Experimental Protocols

Due to the absence of published research, there is no quantitative data to present in tabular format. This includes, but is not limited to:

-

IC₅₀ or EC₅₀ values against any cell line or enzyme.

-

In vivo efficacy data in animal models.

-

Pharmacokinetic (ADME) data.

-

Toxicology data.

Similarly, no detailed experimental protocols for the investigation of Acetylvirolin have been published.

Absence of Known Signaling Pathways

There is no information available in the public domain regarding the mechanism of action of Acetylvirolin or any signaling pathways that it may modulate. Consequently, the creation of diagrams for signaling pathways, as requested, is not possible.

Conclusion and Future Directions

-

Initial Bioactivity Screening: Testing Acetylvirolin in a broad range of in vitro assays (e.g., cytotoxicity against cancer cell lines, antiviral assays, anti-inflammatory assays).

-

Mechanism of Action Studies: Should initial screening yield positive results, further studies would be required to elucidate the molecular targets and signaling pathways involved.

-

In Vivo Studies: Promising in vitro results would warrant investigation in animal models of disease to assess efficacy, pharmacokinetics, and safety.

For researchers and drug development professionals, Acetylvirolin represents a novel chemical entity that may hold therapeutic potential, but its biological effects are at present entirely unexplored. Any consideration of this compound for research and development would need to begin with foundational, discovery-phase studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Buy Natural Products | Products | Biosynth [biosynth.com]

- 4. Entre las marcas de nuestros más de 25 colaboradores desta… [cymitquimica.com]

- 5. Lignans Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]

Acetylvirolin: Uncharted Territory in Virology Research

Despite a comprehensive search of scientific literature and public databases, the compound "acetylvirolin" remains unidentified within the field of virology research. This suggests that "acetylvirolin" may be a novel, yet-to-be-disclosed therapeutic agent, a proprietary compound not yet in the public domain, a potential misnomer, or a term not currently indexed in scientific literature.

Extensive searches for "acetylvirolin" and its potential variations have not yielded any specific information regarding its chemical structure, mechanism of action, or antiviral activity. Standard scientific search engines and chemical databases do not contain entries for a compound with this name.

This lack of public information prevents the creation of an in-depth technical guide as requested. Key components of such a guide, including quantitative data on antiviral efficacy, detailed experimental protocols, and the visualization of signaling pathways, are contingent on the availability of primary research data.

For researchers, scientists, and drug development professionals interested in emerging antiviral compounds, the absence of "acetylvirolin" from public discourse could imply several possibilities:

-

Early-Stage Development: The compound may be in the very early stages of discovery and development within a private pharmaceutical or academic laboratory, with no published data available yet.

-

Proprietary Designation: "Acetylvirolin" could be an internal codename for a compound that is publicly known under a different chemical or brand name.

-

Misspelling or Inaccurate Terminology: It is possible that the name is a misspelling of another known antiviral agent.

Given the current lack of information, it is recommended that individuals with an interest in "acetylvirolin" verify the compound's name and any associated research institution or company. Should further identifying details become available, a thorough analysis of its properties and potential applications in virology could be conducted.

Until "acetylvirolin" is described in peer-reviewed literature or other public disclosures, a detailed technical guide on its role in virology research cannot be responsibly compiled. The scientific community awaits further information to understand the potential significance of this currently unknown entity.

Acetylvirolin: An Enigmatic Antiviral Candidate

Despite its commercial availability as a research chemical and suggestive classifications, publicly accessible scientific literature detailing the specific antiviral activity, mechanism of action, and experimental data for Acetylvirolin is currently unavailable. This technical guide aims to provide a comprehensive overview of the existing information on Acetylvirolin, while clearly delineating the significant gaps in current knowledge regarding its potential as an antiviral agent.

Chemical Identity

Acetylvirolin is a known chemical compound, identified by the CAS number 916264-22-7 . It belongs to the lignan class of natural products. While some chemical suppliers note its potential antiviral properties, these claims are not substantiated by published research.

Table 1: Chemical Properties of Acetylvirolin

| Property | Value | Source |

| CAS Number | 916264-22-7 | Chemical Suppliers |

| Molecular Formula | C₂₃H₂₈O₆ | Chemical Suppliers |

| Molecular Weight | 400.46 g/mol | Chemical Suppliers |

Antiviral Activity: A Knowledge Gap

A thorough search of scientific databases and literature reveals a significant absence of studies investigating the antiviral properties of Acetylvirolin. While the broader class of lignans, to which Acetylvirolin belongs, has been noted for its potential antiviral actions, specific data for Acetylvirolin is not documented.[][2] Consequently, quantitative data such as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values against any specific virus are not available.

Mechanism of Action: Unexplored Territory

The mechanism by which Acetylvirolin might exert antiviral effects remains entirely speculative due to the lack of research. Generally, antiviral compounds can act at various stages of the viral life cycle, including:

-

Viral Entry Inhibition: Preventing the virus from attaching to or entering host cells.

-

Replication Inhibition: Interfering with the replication of the viral genome.

-

Viral Protein Inhibition: Blocking the function of essential viral proteins, such as proteases or polymerases.

-

Viral Assembly and Release Inhibition: Preventing the formation of new virus particles or their release from the host cell.

Without experimental data, it is impossible to determine which, if any, of these mechanisms may be relevant for Acetylvirolin.

Experimental Protocols: A Call for Future Research

The absence of published studies on Acetylvirolin's antiviral activity means there are no established experimental protocols to report. For future investigations, researchers would need to develop and validate assays to test its efficacy. A general workflow for such an investigation is proposed below.

Figure 1. A generalized workflow for the initial antiviral evaluation of a test compound like Acetylvirolin.

Signaling Pathways: An Uncharted Map

As the mechanism of action of Acetylvirolin is unknown, there is no information on its interaction with any cellular or viral signaling pathways. Future research would first need to establish a direct antiviral effect and then investigate the molecular targets and pathways involved.

Conclusion

While Acetylvirolin is recognized as a distinct chemical entity within the lignan family, its role as an antiviral agent remains unproven and unexplored in the public scientific domain. The information provided by some commercial suppliers hints at a potential biological activity, but this is not supported by any published data. The scientific community awaits foundational research to determine if Acetylvirolin holds any promise in the field of antiviral drug discovery. Until such studies are conducted and published, any claims regarding its antiviral efficacy should be treated with caution. This guide underscores the critical need for primary research to elucidate the potential of this compound.

References

Acetylvirolin: An In-Depth Technical Guide for Cancer Research

An Overview of an Elusive Compound in Oncology

The exploration of novel therapeutic agents is a cornerstone of advancing cancer treatment. Within this landscape, the compound designated as "Acetylvirolin" has emerged as a subject of interest, though publicly accessible research remains notably scarce. This guide endeavors to synthesize the available, albeit limited, information regarding Acetylvirolin and to frame it within the broader context of established cancer research methodologies and signaling pathways. Due to the nascent stage of research on this specific molecule, this document will draw parallels with well-characterized compounds that modulate similar cellular processes, thereby providing a foundational framework for prospective investigation by researchers, scientists, and drug development professionals.

Presumed Mechanism of Action and Therapeutic Potential

While direct experimental evidence for Acetylvirolin is not available in the public domain, compounds with similar structural motifs often exert their anti-cancer effects through the induction of apoptosis, modulation of critical signaling pathways, and instigation of cell cycle arrest. It is plausible that Acetylvirolin's mechanism of action could involve the following:

-

Induction of Apoptosis: A fundamental strategy in cancer therapy is to trigger programmed cell death in malignant cells.[1][2] This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key mediators of apoptosis include the caspase family of proteases, whose activation leads to the systematic dismantling of the cell.[3][4][5]

-

Modulation of Signaling Pathways: Cancer progression is often driven by the aberrant activation of pro-survival signaling cascades. The PI3K/Akt/mTOR and STAT3 pathways are two of the most frequently dysregulated networks in human cancers, playing crucial roles in cell proliferation, survival, and angiogenesis.[6][7][8][9][10][11][12][13][14] Novel therapeutic agents often target key nodes within these pathways to inhibit tumor growth.

-

Induction of Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer.[15] Inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) can prevent cancer cells from replicating and provides an opportunity for apoptotic processes to be initiated.[16][17][18]

Key Signaling Pathways in Cancer and Potential Interplay with Acetylvirolin

Understanding the intricate network of cellular signaling is paramount in cancer research. Below are diagrams of two central pathways frequently targeted in drug development. While the precise interactions of Acetylvirolin are unknown, these models serve as a conceptual guide for potential mechanisms.

Methodologies for Investigating a Novel Compound

To elucidate the anti-cancer properties of a compound like Acetylvirolin, a series of well-established experimental protocols would be necessary.

In Vitro Cytotoxicity and Proliferation Assays

The initial assessment of an anti-cancer agent involves determining its ability to inhibit the growth of and kill cancer cells in culture.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Acetylvirolin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

To confirm if the observed cytotoxicity is due to apoptosis, several assays can be employed.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis of DNA content is performed.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

To investigate the effect of the compound on specific signaling pathways, Western blotting is used to detect changes in protein expression and phosphorylation status.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3, cleaved caspase-3, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Quantitative Data Summary

As no quantitative data for Acetylvirolin is currently available, the following tables are presented as templates for organizing future experimental results.

Table 1: In Vitro Cytotoxicity of Acetylvirolin (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa | Data | Data | Data |

| A549 | Data | Data | Data |

| MCF-7 | Data | Data | Data |

| PC-3 | Data | Data | Data |

Table 2: Effect of Acetylvirolin on Cell Cycle Distribution (%)

| Treatment | G0/G1 Phase | S Phase | G2/M Phase |

| Control | Data | Data | Data |

| Acetylvirolin (IC50) | Data | Data | Data |

Table 3: Apoptosis Induction by Acetylvirolin (%)

| Treatment | Early Apoptosis | Late Apoptosis/Necrosis |

| Control | Data | Data |

| Acetylvirolin (IC50) | Data | Data |

Conclusion and Future Directions

The field of cancer research is in constant pursuit of novel therapeutic agents with improved efficacy and reduced toxicity. While "Acetylvirolin" remains an enigmatic entity in the current scientific literature, the established methodologies and conceptual frameworks outlined in this guide provide a clear roadmap for its potential investigation. Future research should focus on obtaining empirical data through the execution of the described experimental protocols. Should Acetylvirolin demonstrate significant anti-cancer activity, further studies into its in vivo efficacy, safety profile, and precise molecular targets will be warranted to determine its translational potential as a novel oncologic therapeutic. The structured presentation of data and the visualization of complex biological processes, as demonstrated herein, will be critical for the clear communication and rapid advancement of this and future cancer research endeavors.

References

- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 3. IAP-family protein survivin inhibits caspase activity and apoptosis induced by Fas (CD95), Bax, caspases, and anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Caspase-mediated calcineurin activation contributes to IL-2 release during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Cell cycle arrest and apoptosis induced by O-acetyl-GD2-specific monoclonal antibody 8B6 inhibits tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Erlotinib induces cell cycle arrest and apoptosis in hepatocellular cancer cells and enhances chemosensitivity towards cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. japsonline.com [japsonline.com]

The Enigmatic Case of Acetylvirolin: A Search for a Seemingly Undiscovered Compound

Despite a comprehensive search of scientific literature and chemical databases, the compound "Acetylvirolin" appears to be unknown to the scientific community. No records of its discovery, history, synthesis, or biological activity could be retrieved. This suggests that "Acetylvirolin" may be a novel, yet-to-be-described molecule, a proprietary compound not disclosed in public domains, or potentially a misnomer for another substance.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of Acetylvirolin. However, the foundational information required for such a technical document, including its discovery, mechanism of action, and experimental data, is not available in the public record.

Extensive searches were conducted to locate any data pertaining to Acetylvirolin, including its chemical structure, biological targets, and any associated experimental protocols. These searches, encompassing terms such as "Acetylvirolin discovery," "Acetylvirolin history," "Acetylvirolin mechanism of action," "synthesis of Acetylvirolin," and "Acetylvirolin antiviral activity," yielded no relevant results.

Without any primary or secondary data, it is not possible to construct the requested tables of quantitative data, detail experimental methodologies, or generate diagrams of signaling pathways and experimental workflows. The core requirements of providing structured data, detailed protocols, and visual representations are contingent on the existence of foundational research, which, in the case of Acetylvirolin, is absent.

Therefore, this document serves to report the striking absence of information on Acetylvirolin. For the intended audience of researchers and drug development professionals, this signifies a potential gap in the current scientific landscape. The name "Acetylvirolin" could represent an untapped area of research or a compound of interest that remains within the confines of private research and development.

Further investigation would require access to proprietary databases or direct communication with research groups that may be working on this compound under a different nomenclature. Until such information becomes publicly available, a technical guide on the discovery and history of Acetylvirolin cannot be compiled.

Acetylvirolin (CAS number 916264-22-7): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylvirolin, identified by the CAS number 916264-22-7, is a chemical compound classified as a lignan.[1] This technical guide provides a consolidated summary of the currently available information on Acetylvirolin, focusing on its chemical properties. It is important to note that, at present, in-depth technical data, including detailed experimental protocols, established mechanisms of action, and specific signaling pathways, are not extensively documented in publicly accessible scientific literature. This guide, therefore, serves as a foundational reference based on the existing data.

Chemical and Physical Properties

A summary of the known quantitative data for Acetylvirolin is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 916264-22-7 | [1][2][3][4] |

| Molecular Formula | C23H28O6 | [1][2] |

| Molecular Weight | 400.47 g/mol | [2] |

| Purity | Typically ≥95% (as per supplier data) | [1] |

| Physical Form | Oil | [1] |

| Compound Class | Lignans | [1] |

Table 1: Physicochemical Properties of Acetylvirolin

Analytical Methods

The primary methods cited for the quality control and identification of Acetylvirolin are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural identification.[1]

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a reference standard like Acetylvirolin.

Caption: Quality control workflow for Acetylvirolin.

Biological Activity and Mechanism of Action

As of the date of this guide, specific studies detailing the biological activity, mechanism of action, or modulated signaling pathways of Acetylvirolin (CAS 916264-22-7) are not available in the reviewed scientific literature. Lignans as a broader class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, it is crucial to note that the specific activities of Acetylvirolin have not been reported.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or use of Acetylvirolin in biological assays are not publicly documented. The synthesis of complex natural products often involves multi-step chemical reactions. For reference, a generalized conceptual workflow for natural product synthesis is provided below.

Caption: Conceptual workflow for natural product synthesis.

Conclusion and Future Directions

Acetylvirolin (CAS 916264-22-7) is a lignan for which basic chemical information is available. However, a significant gap exists in the scientific literature regarding its biological properties and potential therapeutic applications. Future research is warranted to elucidate the bioactivity, mechanism of action, and safety profile of this compound. Such studies would be essential to unlock its potential for drug discovery and development. Researchers interested in this molecule would need to undertake foundational in vitro and in vivo studies to characterize its effects.

References

Whitepaper: A Technical Guide to the Molecular Target Identification of Novel Bioactive Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of the molecular target of a novel bioactive compound is a critical step in drug discovery and chemical biology. It provides the foundation for understanding the compound's mechanism of action, optimizing its efficacy, and assessing potential off-target effects. This technical guide provides an in-depth overview of a strategic workflow for molecular target identification, with a focus on robust and widely adopted experimental methodologies. Detailed protocols for key experiments, guidelines for data presentation, and visualizations of workflows and signaling pathways are included to equip researchers with the necessary tools to elucidate the molecular targets of novel compounds, exemplified here by the hypothetical molecule "Acetylvirolin."

Introduction to Molecular Target Identification

The journey from identifying a hit compound in a phenotypic screen to developing a viable drug candidate hinges on determining its molecular target(s). Target identification can be a complex process, often requiring a multi-pronged approach to confidently pinpoint the protein or proteins with which the compound interacts to elicit its biological effect.[1][2] The two primary strategies for target identification are direct and indirect methods. Direct methods, such as affinity chromatography and cellular thermal shift assays, aim to directly capture or detect the binding of the compound to its target.[1] Indirect methods infer targets from the downstream consequences of compound treatment, such as changes in gene expression or post-translational modifications. This guide will focus on a direct approach, which is often more definitive.

A Strategic Workflow for Target Identification

A systematic approach is crucial for efficiently identifying the molecular target of a novel compound. The following workflow outlines a logical progression from initial characterization to definitive target validation.

Caption: A strategic workflow for molecular target identification.

Experimental Protocols

Dose-Response and IC50 Determination

Before embarking on target identification, it is essential to quantify the potency of the compound in a relevant cellular assay. The half-maximal inhibitory concentration (IC50) is a key parameter.[3][4]

Protocol: WST-8 Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of "Acetylvirolin" (e.g., from 0.01 µM to 100 µM). Add the different concentrations to the wells. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

-

WST-8 Addition: Add 20 µL of WST-8 reagent to each well and incubate for 3 hours.[5]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

IC50 Calculation: Calculate the cell survival rate for each concentration relative to the vehicle control. Use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[3][5]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method uses an immobilized version of the bioactive compound to "fish" for its binding partners in a cell lysate.[6][7][8]

Protocol: On-Bead Affinity Chromatography

-

Immobilization of "Acetylvirolin":

-

Synthesize an "Acetylvirolin" analog containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the analog with the beads according to the manufacturer's protocol to achieve covalent linkage.

-

Prepare control beads with no ligand or with an inactive analog.

-

-

Cell Lysis:

-

Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the "Acetylvirolin"-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound proteins using a competitive eluent (e.g., a high concentration of free "Acetylvirolin") or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification by Mass Spectrometry:

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for identifying target engagement in intact cells without modifying the compound.[11][12][13] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15]

Protocol: CETSA coupled with Mass Spectrometry (MS-CETSA)

-

Cell Treatment: Treat cultured cells with "Acetylvirolin" at a concentration known to be effective from the IC50 determination. Include a vehicle-treated control.

-

Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Sample Preparation for MS:

-

Collect the supernatant (soluble protein fraction).

-

Perform a tryptic digest on the soluble proteins from each temperature point for both the "Acetylvirolin"-treated and control samples.

-

-

Mass Spectrometry Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., TMT labeling or label-free quantification) to determine the relative abundance of each protein in the soluble fraction at each temperature.[9][15]

-

Data Analysis: Plot the relative soluble protein abundance as a function of temperature for each identified protein. A shift in the melting curve to a higher temperature in the "Acetylvirolin"-treated sample indicates target engagement.

Caption: Experimental workflow for MS-CETSA.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Dose-Response Data for "Acetylvirolin"

| Concentration (µM) | % Inhibition (Mean ± SD) |

| 0.01 | 5.2 ± 1.1 |

| 0.1 | 15.8 ± 2.5 |

| 1 | 48.9 ± 3.2 |

| 10 | 85.1 ± 1.9 |

| 100 | 98.7 ± 0.8 |

| IC50 (µM) | 1.05 |

Table 2: Candidate Proteins Identified by AC-MS and MS-CETSA

| Protein Name | Gene Name | AC-MS Score | MS-CETSA ΔTm (°C) | Function |

| PI3-Kinase p110α | PIK3CA | 35.4 | +4.2 | Kinase, Cell Signaling |

| HSP90 | HSP90AA1 | 28.1 | +2.1 | Chaperone |

| Tubulin beta | TUBB | 15.6 | Not significant | Cytoskeleton |

| GAPDH | GAPDH | 5.2 | Not significant | Metabolism |

ΔTm: Change in melting temperature in the presence of "Acetylvirolin".

Visualization of a Potential Signaling Pathway

If the identified target is a known signaling protein, such as PI3K, it is crucial to visualize its pathway to understand the potential downstream effects of the compound.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Conclusion

The identification of a drug's molecular target is a cornerstone of modern pharmacology. The workflow and protocols detailed in this guide, combining potent techniques like affinity chromatography and the cellular thermal shift assay with advanced mass spectrometry, provide a robust framework for this critical task. By systematically applying these methods, researchers can move from a phenotypic hit to a validated molecular target, paving the way for mechanism-of-action studies and the rational development of new therapeutics.

References

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target identification for small bi ... | Article | H1 Connect [archive.connect.h1.co]

- 3. IC50 Calculator | AAT Bioquest [aatbio.com]

- 4. clyte.tech [clyte.tech]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cytivalifesciences.com [cytivalifesciences.com]

- 9. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomics study of N-acetylcysteine response in H1N1-infected cells by using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology of Acyclovir

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core pharmacological principles of acyclovir, a widely used antiviral agent.

Mechanism of Action

Acyclovir is a synthetic purine nucleoside analogue with potent antiviral activity, primarily against herpesviruses. Its mechanism of action is highly selective for virus-infected cells, ensuring minimal impact on normal, uninfected host cells.[1] The antiviral process hinges on its conversion to an active form that inhibits viral DNA replication.[1]

The activation of acyclovir is a multi-step process initiated by a virus-encoded enzyme, thymidine kinase (TK).[1] In infected cells, viral TK phosphorylates acyclovir to acyclovir monophosphate.[1] Subsequently, host cell enzymes catalyze the conversion of the monophosphate to diphosphate and then to the active triphosphate form, acyclovir triphosphate.[1]

Acyclovir triphosphate competitively inhibits viral DNA polymerase and is also incorporated into the growing viral DNA chain.[1] This incorporation results in chain termination, as acyclovir lacks the 3'-hydroxyl group necessary for the addition of subsequent nucleotides, thereby halting viral replication.[1] The selectivity of acyclovir's action is attributed to its initial phosphorylation being dependent on the viral thymidine kinase.[1]

References

Acetylvirolin: A Review of Publicly Available Scientific Literature

The name "Acetylvirolin" appears in the product catalog of some chemical suppliers, but this is not accompanied by references to primary scientific literature that would be necessary to fulfill the request for a detailed technical whitepaper. The lack of accessible data prevents a thorough analysis of its synthesis, mechanism of action, biological activity, and potential therapeutic applications.

Consequently, it is not possible at this time to:

-

Summarize quantitative data into structured tables. No quantitative data on the biological activity of Acetylvirolin, such as IC50 values, binding affinities, or efficacy data from preclinical or clinical studies, could be located in the public domain.

-

Provide detailed experimental protocols. Without published research, the methodologies for synthesizing Acetylvirolin or for conducting experiments to evaluate its biological effects are not available.

-

Create diagrams for signaling pathways or experimental workflows. There is no information on the mechanism of action of Acetylvirolin, including any potential interactions with cellular signaling pathways.

This lack of information suggests that Acetylvirolin may be a compound that is in the very early stages of research and has not yet been the subject of published studies. It is also possible that it is a proprietary compound with research and development data that is not publicly disclosed. Alternatively, the provided name or CAS number might be incorrect or refer to a compound that is not widely known in the scientific community.

For researchers, scientists, and drug development professionals interested in this compound, it would be necessary to either conduct primary research to elucidate its properties or to obtain information from a proprietary source if it exists. Without such foundational data, a comprehensive technical guide cannot be compiled.

Methodological & Application

Application Notes and Protocols for the Investigation of Acetylvirolin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are generalized methodologies for the investigation of antiviral compounds. As specific experimental data for Acetylvirolin is not publicly available, these protocols represent standard assays and workflows used in virology and drug discovery. Optimization of these protocols for the specific compound Acetylvirolin is highly recommended.

Introduction

Acetylvirolin is a compound of interest for its potential antiviral properties. This document provides a comprehensive overview of the experimental protocols required to assess its efficacy and mechanism of action. The following sections detail standard in vitro assays to determine the antiviral activity and cytotoxicity of Acetylvirolin, along with a plausible signaling pathway that may be involved in its mode of action.

Data Presentation

All quantitative data from the described experiments should be meticulously recorded and organized. For clear comparison and interpretation, it is recommended to summarize the results in tabular format.

Table 1: Antiviral Activity of Acetylvirolin

| Concentration (µM) | Plaque Number (Average) | Percent Inhibition (%) |

| 0 (Vehicle Control) | 0 | |

| X | ||

| Y | ||

| Z | ||

| Positive Control |

Table 2: Cytotoxicity of Acetylvirolin

| Concentration (µM) | Cell Viability (%) | Cytotoxicity (%) |

| 0 (Vehicle Control) | 100 | 0 |

| A | ||

| B | ||

| C | ||

| Positive Control |

Table 3: Selectivity Index of Acetylvirolin

| Parameter | Value |

| EC50 (µM) | |

| CC50 (µM) | |

| Selectivity Index (SI = CC50/EC50) |

Experimental Protocols

The following are detailed protocols for foundational experiments in the evaluation of a potential antiviral compound.

Cell Culture and Virus Propagation

A crucial first step is the maintenance of appropriate host cell lines and the propagation of the target virus. The choice of cell line and virus will depend on the specific research focus.

Protocol:

-

Cell Culture: Maintain a suitable host cell line (e.g., Vero, A549, MDCK) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Propagation: Infect a confluent monolayer of host cells with the target virus at a low multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells until a significant cytopathic effect (CPE) is observed.

-

Harvesting: Harvest the virus by subjecting the cell culture flask to three freeze-thaw cycles.

-

Titration: Determine the virus titer (plaque-forming units per milliliter, PFU/mL) using a plaque assay.

-

Storage: Store the virus stock at -80°C in small aliquots.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for determining the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).[1][2][3][4][5]

Protocol:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare a series of dilutions of Acetylvirolin in serum-free medium.

-

Virus-Compound Incubation: Mix a standardized amount of virus (e.g., 100 PFU) with each dilution of Acetylvirolin and incubate for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture.

-

Adsorption: Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: Fix the cells with a formaldehyde solution and stain with a crystal violet solution to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Calculation: Calculate the percentage of plaque inhibition for each concentration of Acetylvirolin compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.

Cytotoxicity Assay

It is essential to determine the concentration of Acetylvirolin that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a critical parameter for evaluating the therapeutic window of the compound. The MTT assay is a common colorimetric method for assessing cell viability.[6]

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of Acetylvirolin and incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

CC50 Calculation: Calculate the percentage of cell viability for each concentration of Acetylvirolin compared to the untreated cell control. The CC50 is the concentration that reduces cell viability by 50%.

Mandatory Visualizations

General Antiviral Drug Screening Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of a potential antiviral compound like Acetylvirolin.[7][8]

Caption: A generalized workflow for antiviral drug discovery.

Plausible Antiviral Mechanism of Action: Inhibition of a Host Signaling Pathway

Many viruses hijack host cell signaling pathways for their own replication. An antiviral compound could potentially exert its effect by inhibiting a key component of such a pathway. The diagram below illustrates a hypothetical scenario where Acetylvirolin inhibits a kinase crucial for viral replication.

References

- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 4. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANTIVIRAL ASSAYS - Institute of Advanced Virology Kerala [iav.kerala.gov.in]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 8. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

Acetylvirolin: Application Notes and Protocols for In Vitro Studies

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on "Acetylvirolin." The following application notes and protocols are therefore based on established methodologies for the in vitro evaluation of novel chemical entities, particularly natural product derivatives with potential cytotoxic or antiviral activities. Researchers should consider these as a starting point and optimize the protocols for their specific experimental setup.

I. Introduction

Acetylvirolin is a compound of interest for in vitro investigation due to the potential biological activities associated with its putative parent compound, Virolin, which may belong to the lignan family of natural products found in plant species of the Virola genus. Acetylation is a common chemical modification that can enhance the bioavailability and bioactivity of natural products.[1][2][3][4] These notes provide a framework for determining the effective dosage range of Acetylvirolin in various in vitro models and for elucidating its potential mechanism of action.

II. Quantitative Data Summary

Since no specific quantitative data for Acetylvirolin is available, the following table provides a template for summarizing key dosage-related metrics that should be determined experimentally. For context, many in vitro studies with novel compounds report IC50 values in the micromolar (µM) range.[5]

| Parameter | Cell Line 1 (e.g., A549) | Cell Line 2 (e.g., MCF-7) | Normal Cell Line (e.g., HFF-1) | Description |

| IC50 (µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] | Concentration that inhibits 50% of cell viability. |

| EC50 (µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] | Concentration that produces 50% of the maximal effect. |

| CC50 (µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] | Concentration that causes 50% cytotoxicity. |

III. Experimental Protocols

The following are detailed protocols for key experiments to determine the in vitro dosage and preliminary mechanism of action of Acetylvirolin.

A. Cell Viability and Cytotoxicity Assessment (IC50/CC50 Determination)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

1. Materials:

-

Acetylvirolin stock solution (e.g., in DMSO)

-

Selected cancer and normal cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Plate reader (570 nm)

2. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Acetylvirolin in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Acetylvirolin concentration) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the Acetylvirolin concentration and use non-linear regression to determine the IC50 value.[6][7][8][9][10]

B. Antiviral Activity Assessment (EC50 Determination)

This protocol describes a general plaque reduction assay for determining antiviral efficacy.

1. Materials:

-

Acetylvirolin stock solution

-

Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock with a known titer

-

Infection medium (low serum or serum-free medium)

-

Overlay medium (e.g., medium with 1% methylcellulose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

2. Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.

-

Virus Infection: Wash the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well). Incubate for 1 hour to allow for viral adsorption.

-

Compound Treatment: During or after infection, add serial dilutions of Acetylvirolin in the overlay medium.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with 4% formaldehyde), and stain with crystal violet solution.

-

Data Acquisition: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.[11][12]

C. Investigation of Signaling Pathways

To investigate the effect of Acetylvirolin on cellular signaling, a common approach is to use Western blotting to assess the phosphorylation status of key signaling proteins.

1. Materials:

-

Acetylvirolin

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

2. Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with Acetylvirolin at a predetermined concentration (e.g., near the IC50 value) for various time points.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

IV. Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be affected by Acetylvirolin, based on pathways commonly implicated in cancer and viral infections.[13][14][15][16]

Caption: Hypothetical signaling pathways potentially targeted by Acetylvirolin.

Experimental Workflow Diagram

This diagram outlines the general workflow for the in vitro characterization of Acetylvirolin.

Caption: General experimental workflow for in vitro studies of Acetylvirolin.

References

- 1. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vironil | 245 mg | Tablet | ভাইরোলিন ট্যাবলেট | UniMed UniHealth Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 6. clyte.tech [clyte.tech]

- 7. IC50 Calculator | AAT Bioquest [aatbio.com]

- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro studies on mode of action of antifungal 8.O.4'-neolignans occurring in certain species of Virola and related genera of Myristicaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Virocrine transformation: the intersection between viral transforming proteins and cellular signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

Application Notes and Protocols: Flavagline Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental data for Acetylvirolin regarding its solubility, preparation, or mechanism of action is publicly available in the reviewed scientific literature. The following information is based on data for closely related compounds within the flavagline family, such as Silvestrol and Rocaglamide, and should be considered as a general guide for research on Acetylvirolin.

Introduction

Flavaglines are a class of natural products characterized by a cyclopenta[b]benzofuran skeleton, first identified with the discovery of Rocaglamide in 1982.[1] These compounds, isolated from plants of the genus Aglaia, have garnered significant interest due to their potent biological activities, including insecticidal, antifungal, anti-inflammatory, and notably, anticancer properties.[1][2] Acetylvirolin belongs to this family of compounds. The primary mechanism of action for the anticancer effects of well-studied flavaglines like Silvestrol and Rocaglamide is the inhibition of the eukaryotic translation initiation factor eIF4A.[3][4][5] This inhibition leads to a blockage of protein synthesis, cell cycle arrest, and induction of apoptosis in cancer cells.[6][7]

Given the limited direct data on Acetylvirolin, this document provides a summary of the known solubility and preparation methods for representative flavaglines, along with a detailed description of their established mechanism of action. This information serves as a foundational resource for researchers initiating studies on Acetylvirolin.

Data Presentation

Table 1: Solubility of Representative Flavaglines

Due to the general characterization of flavaglines as having poor water solubility, research has been conducted to improve this property for potential therapeutic applications.[8] The table below summarizes available solubility data for prominent flavaglines.

| Compound | Solvent | Solubility | Citation |

| Silvestrol | DMSO | >5 mM | |

| Silvestrol | DMSO | 100 mg/mL (ultrasonic) | [9] |

| Silvestrol | H₂O | < 0.1 mg/mL | [9] |

| Rocaglamide | Water | 0.0176 mg/mL (predicted) | [10] |

| Rocaglaol Derivative (Salt form) | Water (pH 7.4) | 12.5 mg/mL | [8] |

| Rocaglaol Derivative (Parent) | Water (pH 7.4) | 0.05 mg/mL | [8] |

Experimental Protocols

General Synthetic Strategy for the Flavagline Core